

In-depth Technical Guide on 5-(Pyrrolidin-1-yl)pyridin-2-amine

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Compound of Interest

Compound Name: 5-(Pyrrolidin-1-yl)pyridin-2-amine

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Abstract

This document provides a technical overview of the chemical compound **5-(Pyrrolidin-1-yl)pyridin-2-amine**. Due to a notable absence of this compound in peer-reviewed scientific literature, this guide focuses on its fundamental chemical properties, predicted characteristics, and potential synthetic pathways derived from related structures. The lack of published biological studies precludes a detailed discussion of its mechanism of action or its role in signaling pathways at this time. This guide serves as a foundational resource for researchers interested in the synthesis and potential future investigation of this molecule.

Chemical Identity and Properties

5-(Pyrrolidin-1-yl)pyridin-2-amine is a heterocyclic organic compound incorporating both a pyridine and a pyrrolidine ring system. Its chemical structure and basic properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₉ H ₁₃ N ₃	[1]
Molecular Weight	163.22 g/mol	[1]
IUPAC Name	5-(Pyrrolidin-1-yl)pyridin-2-amine	
CAS Number	16779314 (for parent compound)	[2]
Dihydrochloride CAS	2137624-63-4	[2]

Predicted Properties (Computational Data):

Property	Predicted Value
XlogP	0.8
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	3
Rotatable Bonds	1
Topological Polar Surface Area	42.2 Å ²

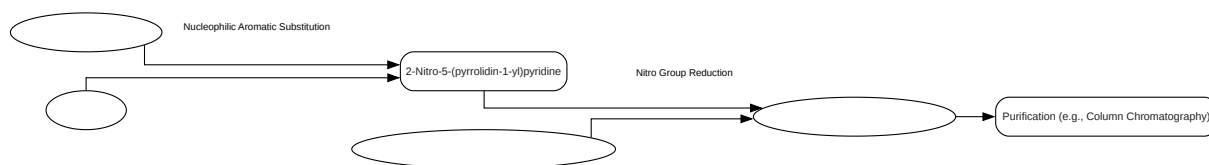
Note: These properties are computationally predicted and have not been experimentally verified in published literature.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **5-(Pyrrolidin-1-yl)pyridin-2-amine** is not available in the reviewed literature, a plausible synthetic route can be conceptualized based on established methodologies for analogous compounds. A common approach involves the nucleophilic aromatic substitution of a suitable pyridine precursor with pyrrolidine, followed by the reduction of a nitro group to an amine.

Conceptual Synthetic Workflow

A potential synthetic pathway is outlined below. This workflow is hypothetical and would require experimental optimization.



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Caption: Conceptual workflow for the synthesis of **5-(Pyrrolidin-1-yl)pyridin-2-amine**.

Detailed Hypothetical Experimental Protocol

Step 1: Synthesis of 2-Nitro-5-(pyrrolidin-1-yl)pyridine

- To a solution of 5-bromo-2-nitropyridine (1.0 eq) in a suitable solvent (e.g., DMSO, NMP), add pyrrolidine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq).
- Heat the reaction mixture at a temperature range of 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature and quench with water.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield 2-nitro-5-(pyrrolidin-1-yl)pyridine.

Step 2: Synthesis of **5-(Pyrrolidin-1-yl)pyridin-2-amine**

- Dissolve the intermediate, 2-nitro-5-(pyrrolidin-1-yl)pyridine (1.0 eq), in a suitable solvent such as ethanol or methanol.
- Add a reducing agent. Common methods include:
 - Iron powder in the presence of an acid (e.g., hydrochloric acid or acetic acid). The mixture is typically heated to reflux.
 - Catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
- Monitor the reaction by TLC or LC-MS until the starting material is consumed.
- Upon completion, filter the reaction mixture to remove the catalyst or inorganic solids.
- Concentrate the filtrate under reduced pressure.
- If an acid was used, neutralize the residue with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
- Dry the organic layer, concentrate, and purify the final product by column chromatography or recrystallization to obtain **5-(Pyrrolidin-1-yl)pyridin-2-amine**.

Spectroscopic Characterization (Predicted)

No experimental spectroscopic data for **5-(Pyrrolidin-1-yl)pyridin-2-amine** has been found in the public domain. The following are predicted NMR and mass spectrometry characteristics based on its structure.

Table 2: Predicted Spectroscopic Data

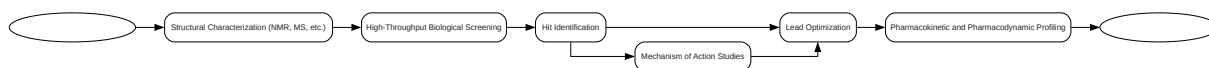
Technique	Predicted Observations
^1H NMR	- Aromatic protons on the pyridine ring would appear as distinct multiplets or doublets in the aromatic region (approx. 6.5-8.0 ppm).- The protons of the pyrrolidine ring would likely show two multiplets in the aliphatic region (approx. 1.8-3.5 ppm).- The amine ($-\text{NH}_2$) protons would appear as a broad singlet.
^{13}C NMR	- Aromatic carbons of the pyridine ring would be observed in the downfield region (approx. 100-160 ppm).- Aliphatic carbons of the pyrrolidine ring would be seen in the upfield region (approx. 25-50 ppm).
Mass Spectrometry (ESI-MS)	- The protonated molecule $[\text{M}+\text{H}]^+$ would be expected at m/z 164.1182.

Biological Activity and Signaling Pathways

Currently, there is no published research detailing the biological activity, mechanism of action, or any associated signaling pathways for **5-(Pyrrolidin-1-yl)pyridin-2-amine**. The pyrrolidine and 2-aminopyridine moieties are present in numerous biologically active compounds, suggesting that this molecule could be a candidate for screening in various therapeutic areas, including but not limited to neuroscience, oncology, and infectious diseases.[3]

Future Research Directions

To elucidate the potential of **5-(Pyrrolidin-1-yl)pyridin-2-amine**, the following experimental workflow is proposed for future investigations.



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Caption: Proposed workflow for the future investigation of **5-(Pyrrolidin-1-yl)pyridin-2-amine**.

Conclusion

5-(Pyrrolidin-1-yl)pyridin-2-amine is a chemical entity with a structure that suggests potential for biological activity. However, a comprehensive characterization based on experimental data is currently lacking in the scientific literature. This guide provides a foundational understanding of its properties and a hypothetical framework for its synthesis and future research. Further experimental work is necessary to validate the predicted data and to explore the pharmacological potential of this compound.

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